molecular formula C13H21NO B13297236 4-[3-(Propylamino)butyl]phenol

4-[3-(Propylamino)butyl]phenol

Cat. No.: B13297236
M. Wt: 207.31 g/mol
InChI Key: MRXIOOIJWVYJKT-UHFFFAOYSA-N
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Description

4-[3-(Propylamino)butyl]phenol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is used primarily in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Propylamino)butyl]phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 3-(propylamino)butyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, allowing it to act as a nucleophile and attack the alkyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Propylamino)butyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Propylamino)butyl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[3-(Propylamino)butyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The propylamino side chain may also contribute to its biological activity by interacting with receptors or other proteins .

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenolic compound, with a hydroxyl group attached directly to an aromatic ring.

    4-(Butylamino)phenol: Similar structure but with a butylamino group instead of a propylamino group.

    4-(Propylamino)phenol: Similar structure but without the butyl side chain

Uniqueness

4-[3-(Propylamino)butyl]phenol is unique due to its specific combination of a phenolic hydroxyl group and a propylamino-butyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-[3-(propylamino)butyl]phenol

InChI

InChI=1S/C13H21NO/c1-3-10-14-11(2)4-5-12-6-8-13(15)9-7-12/h6-9,11,14-15H,3-5,10H2,1-2H3

InChI Key

MRXIOOIJWVYJKT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)CCC1=CC=C(C=C1)O

Origin of Product

United States

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